Imatinib, Free base
Imatinib, Free base
Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins.
Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia and gastrointestinal stromal tumors, both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal.
Imatinib, also known as sti 571 or gleevec, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Imatinib is a drug which is used for the treatment of philadelphia chromosome positive chronic myeloid leukemia (ph+ cml), ph+ acute lymphoblastic leukaemia, myelodysplastic/myeloproliferative diseases, aggressive systemic mastocytosis, hypereosinophilic syndrome and/or chronic eosinophilic leukemia (cel), dermatofibrosarcoma protuberans, and malignant gastrointestinal stromal tumors (gist). Imatinib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Imatinib has been detected in multiple biofluids, such as urine and blood. Within the cell, imatinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, imatinib is involved in the imatinib inhibition OF BCR-abl pathway.
Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia and gastrointestinal stromal tumors, both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal.
Imatinib, also known as sti 571 or gleevec, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Imatinib is a drug which is used for the treatment of philadelphia chromosome positive chronic myeloid leukemia (ph+ cml), ph+ acute lymphoblastic leukaemia, myelodysplastic/myeloproliferative diseases, aggressive systemic mastocytosis, hypereosinophilic syndrome and/or chronic eosinophilic leukemia (cel), dermatofibrosarcoma protuberans, and malignant gastrointestinal stromal tumors (gist). Imatinib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Imatinib has been detected in multiple biofluids, such as urine and blood. Within the cell, imatinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, imatinib is involved in the imatinib inhibition OF BCR-abl pathway.
Brand Name:
Vulcanchem
CAS No.:
152459-95-5
VCID:
VC0000729
InChI:
InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
SMILES:
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Molecular Formula:
C₂₉H₃₁N₇O
Molecular Weight:
493.6 g/mol
Imatinib, Free base
CAS No.: 152459-95-5
APIs
VCID: VC0000729
Molecular Formula: C₂₉H₃₁N₇O
Molecular Weight: 493.6 g/mol
CAS No. | 152459-95-5 |
---|---|
Product Name | Imatinib, Free base |
Molecular Formula | C₂₉H₃₁N₇O |
Molecular Weight | 493.6 g/mol |
IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Standard InChI | InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) |
Standard InChIKey | KTUFNOKKBVMGRW-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Appearance | Powder |
Melting Point | 226 °C (mesylate salt) 226°C(mesylatesalt) |
Physical Description | Solid |
Description | Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins. Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia and gastrointestinal stromal tumors, both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal. Imatinib, also known as sti 571 or gleevec, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Imatinib is a drug which is used for the treatment of philadelphia chromosome positive chronic myeloid leukemia (ph+ cml), ph+ acute lymphoblastic leukaemia, myelodysplastic/myeloproliferative diseases, aggressive systemic mastocytosis, hypereosinophilic syndrome and/or chronic eosinophilic leukemia (cel), dermatofibrosarcoma protuberans, and malignant gastrointestinal stromal tumors (gist). Imatinib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Imatinib has been detected in multiple biofluids, such as urine and blood. Within the cell, imatinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, imatinib is involved in the imatinib inhibition OF BCR-abl pathway. |
Solubility | Very soluble in water at pH < 5.5 (mesylate salt) 1.46e-02 g/L |
Synonyms | alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide CGP 57148 CGP-57148 CGP57148 CGP57148B Gleevec Glivec imatinib imatinib mesylate imatinib methanesulfonate Mesylate, Imatinib Methanesulfonate, Imatinib ST 1571 ST1571 STI 571 STI-571 STI571 |
PubChem Compound | 5291 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume